molecular formula C2F4 B6358150 Polytetrafluoroethylene CAS No. 9002-84-0

Polytetrafluoroethylene

Cat. No. B6358150
CAS RN: 9002-84-0
M. Wt: 100.01 g/mol
InChI Key: BFKJFAAPBSQJPD-UHFFFAOYSA-N
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Description

Polytetrafluoroethylene (PTFE) is a strong, tough, waxy, nonflammable synthetic resin produced by the polymerization of tetrafluoroethylene . Known by such trademarks as Teflon, Fluon, Hostaflon, and Polyflon, PTFE is distinguished by its slippery surface, high melting point, and resistance to attack by almost all chemicals .


Synthesis Analysis

PTFE is a linear polymer of tetrafluoroethylene (TFE). It is manufactured by a free-radical polymerization mechanism in an aqueous media via the addition polymerization of TFE in a batch process .


Molecular Structure Analysis

The strength and flexibility of PTFE primarily originate from its unique molecular structure. It consists of long-chain carbon atoms, each bonded to two fluorine atoms . The carbon-fluorine bond is one of the strongest in nature and this contributes significantly to the material’s renowned properties .


Chemical Reactions Analysis

PTFE is virtually inert to all chemicals, including highly corrosive acids . This makes it an ideal material for chemical industry applications where harsh chemicals are present .


Physical And Chemical Properties Analysis

PTFE has excellent physical and chemical properties, such as outstanding thermal stability, toughness at low temperature, low thermal conductivity, perfect insulating and dielectric properties, extremely low coefficient of friction, and chemical resistance . It has a density in the range of 2.1 - 2.3 g/cm^3 and melt viscosity in the range of 1-10 GPa per second .

Scientific Research Applications

Coatings, Insulation, and Thermal Sealing

  • Application Summary: PTFE is a well-known choice for coatings, insulation, and thermal sealing . It is a high-performance commodity polymer in demand due to its low cost, durability, easy productivity, and recycling ability .
  • Methods of Application: PTFE is engineered in many forms as a function of loading nano and micro fillers for different purposes . The various casting routes of PTFE make it feasible for reliable processing to serve in domestic and industrial applications .
  • Results or Outcomes: Many peculiar properties such as high thermal conductivity in composite form, mechanical strength, hydrophobicity, and chemical inertness have been manifested by PTFE .

Tribology

  • Application Summary: PTFE has been extensively applied in the tribology field due to its excellent performances of chemical stability, light weight, and self-lubricity .
  • Methods of Application: Fluorinated graphene (FG) with various fluorine/carbon (F/C) ratios and graphene (G) employed as additions were incorporated into the PTFE matrix aiming to improve the tribological properties of this self-lubricating polymer .
  • Results or Outcomes: The performances of self-lubricity and wear resistance for four fabricated FG/PTFE composites were superior to those of G/PTFE composite . The FG/PTFE composite with filler (F/C ≈ 0.5) loading of 5 wt% exhibited the best tribological property .

Wastewater Treatment and Desalination

  • Application Summary: PTFE is widely used for wastewater treatment and desalination in industry .
  • Methods of Application: Organic/inorganic hybridization was employed to attain enduring hydrophilic modification of PTFE .
  • Results or Outcomes: The hydrophobicity of PTFE hampers water penetration and increases energy consumption in water purification . The modification helps to overcome this issue .

Safety And Hazards

PTFE is generally safe to handle, but there are some precautions to take. Avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, keep people away from and upwind of spill/leak .

Future Directions

PTFE has been around for over 80 years, its versatility continues to open new avenues for its use in advanced material applications . It is expected to find increasing use in the medical and automotive sectors due to its biocompatibility, chemical resistance, and excellent thermal and mechanical properties .

properties

IUPAC Name

1,1,2,2-tetrafluoroethene
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InChI

InChI=1S/C2F4/c3-1(4)2(5)6
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InChI Key

BFKJFAAPBSQJPD-UHFFFAOYSA-N
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Canonical SMILES

C(=C(F)F)(F)F
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Molecular Formula

C2F4
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Related CAS

25510-94-5, 9002-84-0
Details Compound: Polytetrafluoroethylene
Record name Ethene, 1,1,2,2-tetrafluoro-, pentamer
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DSSTOX Substance ID

DTXSID6021325
Record name Tetrafluoroethylene
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Molecular Weight

100.01 g/mol
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Physical Description

Tetrafluoroethylene, stabilized appears as a colorless odorless gas. Easily ignited. Vapors are heavier than air. May asphyxiate by the displacement of air. May violently polymerize under prolonged exposure to fire or heat, violently rupturing the container. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. Water insoluble., Gas or Vapor, Colorless, odorless gas; [ACGIH], COLOURLESS ODOURLESS GAS., Colorless, odorless gas.
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Boiling Point

-105.3 °F at 760 mmHg (NTP, 1992), -75.9 °C, -105.3 °F
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Flash Point

<32 °F (<0 °C) (closed cup) /Tetrafluoroethylene, inhibited/
Details National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 49-142
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Solubility

Insoluble (NTP, 1992), In water, 1.59X10+2 mg/L at 25 °C, Solubility in water, mg/l at 25 °C: 159 (very slightly soluble)
Details Horvath AL; Halogenated hydrocarbons: solubility-miscibility with water. New York, NY: Marcel Dekker, Inc pp. 889 (1982)
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Details Horvath AL; Halogenated hydrocarbons: solubility-miscibility with water. New York, NY: Marcel Dekker, Inc pp. 889 (1982)
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Density

1.519 at -105 °F (NTP, 1992) - Denser than water; will sink, 1.519 g/cu cm at -76 °C, Critical density = 0.58 g/cu cm; Heat of evaporation = 16,821 J/mol at -75.6 °C, Density (at -76 °C): 1.5 g/cm³, 1.519 at -105 °F
Details Gerhartz, W. (exec ed.). Ullmann's Encyclopedia of Industrial Chemistry. 5th ed.Vol A1: Deerfield Beach, FL: VCH Publishers, 1985 to Present., p. VA11: 360 (1988)
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Details Gerhartz, W. (exec ed.). Ullmann's Encyclopedia of Industrial Chemistry. 5th ed.Vol A1: Deerfield Beach, FL: VCH Publishers, 1985 to Present., p. VA11: 360 (1988)
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Vapor Density

3.87 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.87 (Air = 1), Relative vapor density (air = 1): 3.9, 3.87
Details National Fire Protection Guide. Fire Protection Guide on Hazardous Materials. 10 th ed. Quincy, MA: National Fire Protection Association, 1991., p. 325M-85
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Details National Fire Protection Guide. Fire Protection Guide on Hazardous Materials. 10 th ed. Quincy, MA: National Fire Protection Association, 1991., p. 325M-85
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Details National Fire Protection Guide. Fire Protection Guide on Hazardous Materials. 10 th ed. Quincy, MA: National Fire Protection Association, 1991., p. 325M-85
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Details National Fire Protection Guide. Fire Protection Guide on Hazardous Materials. 10 th ed. Quincy, MA: National Fire Protection Association, 1991., p. 325M-85
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Vapor Pressure

22800 mmHg at 70 °F (NTP, 1992), 2.45X10+4 mm Hg at 25 °C /extrapolated/, Vapor pressure, kPa at 20 °C: 2947, 22800 mmHg at 70 °F
Details Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989.
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Details Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989.
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Details Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989.
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Mechanism of Action

S-(1,1,2,2-Tetrafluoroethyl)-L-cysteine (TFEC), a major metabolite of the industrial gas tetrafluoroethylene, has been shown to mediate nephrotoxicity by necrosis. TFEC-induced cell death is associated with an early covalent modification of specific intramitochondrial proteins; including aconitase, alpha-ketoglutarate dehydrogenase (KGDH) subunits, HSP60 and HSP70. Previous studies have indicated that the TAMH line accurately models TFEC-induced in vivo cell death with dose- and time-dependent inhibitions of both KGDH and aconitase activities. Here, ... the molecular pathway leading to TFEC-mediated cell death /was shown to be/ associated with an early cytosolic to mitochondrial translocation of BAX, a pro-apoptotic member of the BCL-2 family. Immunoblot analyses indicated movement of BAX (21 kDa) to the mitochondrial fraction after exposure to a cytotoxic concentration of TFEC (250 uM). Subsequent cytochrome c release from mitochondria was also demonstrated, but only a modest increase in caspase activities was observed, suggesting a degeneration of early apoptotic signals into secondary necrosis. Significantly, TAMH cells overexpressing BCL-xL preserved cell viability even to supratoxicological concentrations of TFEC (< or =600 uM), and this cytoprotection was associated with decreased HSP70i upregulation, indicating suppression of TFEC-induced proteotoxicity. Hence, TFEC-induced necrotic cell death in the TAMH cell line is mediated by BAX and antagonized by the anti-apoptotic BCL-2 family member, BCL-xL. / S-(1,1,2,2-Tetrafluoroethyl)-L-cysteine/, Several halogenated alkenes are metabolized in part to cysteine S-conjugates, which are mitochondrial toxicants of kidney and, to a lesser extent, other organs. Toxicity is due to cysteine S-conjugate beta-lyases, which convert the cysteine S-conjugate into pyruvate, ammonia and a reactive sulfur-containing fragment. ... Mitochondrial aspartate aminotransferase and mitochondrial branched-chain aminotransferase exhibit beta-lyase activity toward S-(1,2-dichlorovinyl)-L-cysteine (the cysteine S-conjugate of trichloroethylene) and S -(1,1,2,2-tetrafluoroethyl)-L-cysteine (the cysteine S-conjugate of tetrafluoroethylene). Turnover leads to eventual inactivation of these enzymes. Here /it is reported/ that mitochondrial L-alanine-glyoxylate aminotransferase II, which, in the rat, is most active in kidney, catalyses cysteine S-conjugate beta-lyase reactions with S -(1,1,2,2-tetrafluoroethyl)-L-cysteine, S-(1,2-dichlorovinyl)-L-cysteine and S -(benzothiazolyl-L-cysteine); turnover leads to inactivation. Previous workers showed that the reactive-sulfur-containing fragment released from S-(1,1,2,2-tetrafluoroethyl) L-cysteine and S -(1,2-dichlorovinyl)-L-cysteine is toxic by acting as a thioacylating agent - particularly of lysine residues in nearby proteins. Toxicity, however, may also involve 'self-inactivation' of key enzymes. The present findings suggest that alanine-glyoxylate aminotransferase II may be an important factor in the well-established targeting of rat kidney mitochondria by toxic halogenated cysteine S-conjugates. Previous reports suggest that alanine-glyoxylate aminotransferase II is absent in some humans, but present in others. Alanine-glyoxylate aminotransferase II may contribute to the bioactivation (toxification) of halogenated cysteine S-conjugates in a subset of individuals exposed to halogenated alkenes. / S-(1,1,2,2-Tetrafluoroethyl)-L-cysteine/, Several haloalkenes are metabolized in part to nephrotoxic cysteine S-conjugates; for example, ... tetrafluoroethylene /is/ converted to ... S-(1,1,2,2-tetrafluoroethyl)-L-cysteine (TFEC) ... Most halogenated cysteine S-conjugates are metabolized by cysteine S-conjugate beta-lyases to pyruvate, ammonia, and an alpha-chloroenethiolate or an alpha-difluoroalkylthiolate (with TFEC) that may eliminate halide to give a thioacyl halide, which reacts with epsilon-amino groups of lysine residues in proteins. Nine mammalian pyridoxal 5'-phosphate (PLP)-containing enzymes catalyze cysteine S-conjugate beta-lyase reactions, including mitochondrial aspartate aminotransferase (mitAspAT), and mitochondrial branched-chain amino acid aminotransferase (BCAT(m)). Most of the cysteine S-conjugate beta-lyases are syncatalytically inactivated. TFEC-induced toxicity is associated with covalent modification of several mitochondrial enzymes of energy metabolism. Interestingly, the alpha-ketoglutarate- and branched-chain alpha-keto acid dehydrogenase complexes (KGDHC and BCDHC), but not the pyruvate dehydrogenase complex (PDHC), are susceptible to inactivation. mitAspAT and BCAT(m) may form metabolons with KGDHC and BCDHC, respectively, but no PLP enzyme is known to associate with PDHC. Consequently, /it was hypothesized/ that not only do these metabolons facilitate substrate channeling, but they also facilitate toxicant channeling, thereby promoting the inactivation of proximate mitochondrial enzymes and the induction of mitochondrial dysfunction. /S-(1,1,2,2-tetrafluoroethyl)-L-cysteine/
Details PMID:12167474, Cooper AJ et al; Biochem Pharmacol 64 (4): 553-64 (2002)
Record name Tetrafluoroethylene
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Product Name

Tetrafluoroethylene

Color/Form

Colorless gas

CAS RN

116-14-3
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Melting Point

-224.5 °F (NTP, 1992), -131.15 °C, ODORLESS OR FAINT ODOR; CRITICAL TEMP: 92 °F= 33 °C= 306 DEG K; HEAT OF POLYMERIZATION: -450 BTU/LB= 250 CAL/G= -10.5X10+5 JOULES/KG; CRITICAL PRESSURE: 573 PSIA= 38.9 ATM= 3.95 MN/SQ M; HEAT OF COMBUSTION: -4,000 BTU/LB= -2,000 CAL/G= -90X10+5 JOULES/KG /INHIBITED/, -131.2 °C, -224.5 °F
Details U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Manual Two. Washington, DC: U.S. Government Printing Office, Oct., 1978.
Record name TETRAFLUOROETHYLENE, STABILIZED
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Citations

For This Compound
410,000
Citations
CJ Speerschneider, CH Li - Journal of Applied Physics, 1962 - pubs.aip.org
Changes in the structure of PTFE produced by different cooling rates from the sintering temperature and following permanent mechanical deformation have been studied with the …
Number of citations: 173 pubs.aip.org
K Tanaka, Y Uchiyama, S Toyooka - Wear, 1973 - Elsevier
Experiments to study the effects of heat treatment, speed and temperature on the friction and wear properties of polytetrafluoroethylene (PTFE) have been carried out. The mechanism of …
Number of citations: 415 www.sciencedirect.com
WE Hanford, RM Joyce - Journal of the American Chemical …, 1946 - ACS Publications
… Polytetrafluoroethylene, first described by Plunkett,2 … for the preparation of polytetrafluoroethylene and present a … of light traversing a film of polytetrafluoroethylene in a …
Number of citations: 153 pubs.acs.org
GJ Puts, P Crouse, BM Ameduri - Chemical reviews, 2019 - ACS Publications
This Review aims to be a comprehensive, authoritative, and critical review of general interest to the chemistry community (both academia and industry) as it contains an extensive …
Number of citations: 192 pubs.acs.org
E Dhanumalayan, GM Joshi - Advanced Composites and Hybrid Materials, 2018 - Springer
High-performance commodity polymers are in demand due to low cost, durability, easy productivity, and recycling ability. This article comprises a survey on the performance properties …
Number of citations: 282 link.springer.com
CW Bunn, AJ Cobbold… - Journal of Polymer Science, 1958 - Wiley Online Library
Electron micrographs of highly crystalline PTFE crystallized by slow cooling from temperatures not far above the melting point show well‐marked bands, often with striations …
Number of citations: 249 onlinelibrary.wiley.com
S Fai Lau, H Suzuki… - Journal of Polymer Science …, 1984 - Wiley Online Library
Polytetrafluoroethylenes of different crystallinity were analyzed between 220 and 700 K by differential scanning calorimetry. A new computer coupling of the standard DSC is described. …
Number of citations: 201 onlinelibrary.wiley.com
ES Clark, LT Muus - Zeitschrift für Kristallographie, 1962 - degruyter.com
… in polytetrafluoroethylene. Molecular conformation and unit cell of polytetrafluoroethylene As a … associated with the crystal transitions in polytetrafluoroethylene, it is first necessary to …
Number of citations: 346 www.degruyter.com
HW Starkweather Jr, P Zoller… - Journal of Polymer …, 1982 - Wiley Online Library
… The heat of fusion of virgin and melt‐processed polytetrafluoroethylene (PTFE) was determined using the Clapeyron equation. Experimental data were obtained from PVT experiments …
Number of citations: 126 onlinelibrary.wiley.com
KR Makinson, D Tabor - … of the Royal Society of London …, 1964 - royalsocietypublishing.org
Earlier work has shown that the friction of polytetrafluoroethylene (PTFE ) increases with increasing velocity and decreases with rise of temperature as though a relaxation process were …
Number of citations: 399 royalsocietypublishing.org

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